Enantiomeric Excess via CAL-B Kinetic Resolution
The (S)-enantiomer of 1-(4-bromophenyl)-2-fluoroethanamine is obtained with >99.5% ee via CAL-B-catalyzed kinetic resolution of the racemic amine using ethyl methoxyacetate as acyl donor, followed by hydrolysis of the resulting (S)-methoxyacetamide [1]. In the same resolution, the unreacted (R)-amine is recovered in 96–99% ee [1]. The racemic starting material, by definition, has 0% ee. Nine other lipase preparations (Candida antarctica lipase A, Rhizomucor miehei lipase, and seven additional commercial lipases) either failed to catalyze the reaction or gave low enantioselectivity, demonstrating that CAL-B is uniquely capable of delivering this level of stereochemical purity for the 4-bromophenyl substrate [1].
| Evidence Dimension | Enantiomeric excess (ee) of isolated product |
|---|---|
| Target Compound Data | >99.5% ee for (S)-methoxyacetamide precursor; >99.5% ee for (S)-free amine after deprotection |
| Comparator Or Baseline | Racemic 1-(4-bromophenyl)-2-fluoroethanamine: 0% ee; (R)-amine: 96–99% ee; Nine other lipases: low or zero enantioselectivity |
| Quantified Difference | >99.5 percentage-point ee advantage over racemate; ≥0.5% ee advantage over (R)-amine; CAL-B uniquely effective among 10 lipases tested |
| Conditions | CAL-B (Novozym 435), ethyl methoxyacetate (2–5 equiv), toluene or neat, 20–60 °C, a_w 0.11–0.97; 4-bromophenyl substrate (2d) included in the eight-substrate scope |
Why This Matters
Procurement of the pre-resolved (S)-enantiomer eliminates the need for in-house chiral resolution and guarantees stereochemical fidelity in downstream target synthesis.
- [1] Thvedt, T. H. K.; Fuglseth, E.; Sundby, E.; Hoff, B. H. Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution and limitations to the Mitsunobu inversion protocol. Tetrahedron 2010, 66 (34), 6733–6743. DOI: 10.1016/j.tet.2010.06.090 View Source
